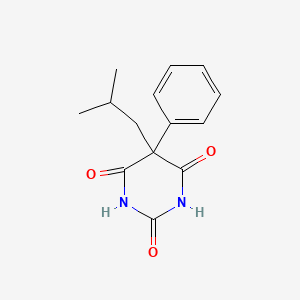

5-Isobutyl-5-phenylbarbituric acid

Description

Historical Context and Chemical Significance of Barbituric Acid Derivatives

The journey into the world of barbiturates began in 1864 with the German chemist Adolf von Baeyer, who first synthesized the parent compound, barbituric acid. wikipedia.orggeneral-anaesthesia.com This discovery laid the groundwork for a new class of compounds that would become central to both medicinal chemistry and academic research.

Adolf von Baeyer's initial synthesis of barbituric acid, or malonylurea, was achieved through the reduction of alloxan (B1665706) dibromide with hydrocyanic acid and later through the reduction of dibromobarbituric acid. wikipedia.orgsothebys.com A more practical synthesis was later developed by French chemist Édouard Grimaux in 1879, who utilized malonic acid and urea (B33335). wikipedia.org This method was further refined by replacing malonic acid with diethyl malonate, which avoided issues related to the acidity of the carboxylic acid. wikipedia.org The name "barbituric acid" is thought to be a tribute to Saint Barbara, as the discovery was made on her feast day. general-anaesthesia.com While barbituric acid itself is not pharmacologically active, its discovery was a pivotal moment, opening the door to the synthesis of a vast array of derivatives with significant biological effects. wikipedia.orggeneral-anaesthesia.com

Following the initial synthesis of barbituric acid, the early 20th century saw a surge in the development of its derivatives. nih.gov By making modifications to the chemical structure of the barbituric acid molecule, specifically at the C-5 position, chemists were able to synthesize over 2,500 different barbiturates. nih.govresearchgate.net The first of these to be used in medicine was barbital, introduced in 1903, followed by phenobarbital (B1680315) in 1912. wikipedia.orgnih.gov

The academic interest in barbiturates grew rapidly due to their wide range of applications as sedatives, hypnotics, and anticonvulsants. mdpi.combritannica.com This led to extensive research into the relationship between the structure of these compounds and their activity. nih.gov The versatility of barbituric acid as a building block in organic synthesis has made it a subject of continuous study, leading to the development of various synthetic methodologies and a deeper understanding of reaction mechanisms. mdpi.comlibretexts.org

Barbiturates are classified based on the substituents at the fifth carbon atom of the barbituric acid ring, which determines their pharmacological properties. mdpi.comeuropa.eu The general structure of a barbiturate (B1230296) is a pyrimidine (B1678525) heterocyclic skeleton. wikipedia.org

Table 1: Structural and Classification Details

| Feature | Description |

|---|---|

| Parent Compound | Barbituric Acid |

| Chemical Class | Barbiturate |

| Key Structural Moiety | Pyrimidine-2,4,6(1H,3H,5H)-trione |

| Substituents at C-5 | Isobutyl group and Phenyl group |

| Molecular Formula | C14H16N2O3 |

Academic Significance and Research Trajectories for 5-Isobutyl-5-phenylbarbituric Acid

The academic significance of this compound extends beyond its classification as a barbiturate derivative. It has served as a valuable tool in various areas of chemical research.

The synthesis of 5,5-disubstituted barbiturates, including this compound, has been a subject of study in organic chemistry. Research has explored various synthetic routes, often involving the condensation of a disubstituted malonic ester with urea. libretexts.org For instance, a general method involves the reaction of a monosubstituted barbituric acid with an appropriate alkyl halide. google.com The synthesis of derivatives like 5-(2-hydroxy-3-fluoropropyl)-5-isobutyl barbituric acid has been reported, highlighting the utility of the isobutylbarbituric acid scaffold in creating more complex molecules. iaea.org These synthetic explorations contribute to the broader field of organic methodology by providing examples of C-C bond formation and heterocyclic chemistry.

In non-clinical research, barbiturates are used to study molecular recognition and interactions with biological targets. The specific three-dimensional structure of barbiturates allows them to bind to specific sites on proteins, influencing their function. researchgate.net For example, studies have investigated the binding of barbiturates to proteins to understand the structural basis of their activity. researchgate.net Research into the complex formation of chromophoric barbituric acid derivatives has provided insights into hydrogen bonding and self-aggregation, which are fundamental aspects of molecular recognition. nih.gov Furthermore, barbiturates have been used as probes to study the interactions with receptors in the central nervous system, contributing to our understanding of neurochemical processes. nih.gov While specific studies focusing solely on this compound in this context are not extensively documented in the provided search results, the broader research on barbiturates provides a framework for its potential role in such investigations.

Interdisciplinary Relevance: Bridging Synthetic Chemistry, Molecular Pharmacology, and Computational Sciences

The investigation of this compound is a prime example of modern, interdisciplinary scientific inquiry. The synthesis, pharmacological activity, and theoretical understanding of this molecule are intrinsically linked, with progress in one area often fueling advancements in the others.

Synthetic Chemistry: The creation of this compound and its analogs is a fundamental aspect of its research. The primary synthetic route to 5,5-disubstituted barbiturates involves the condensation of a disubstituted malonic ester with urea. gatech.eduontosight.ai This well-established reaction, while conceptually straightforward, offers considerable scope for optimization and variation, allowing synthetic chemists to create a library of related compounds for pharmacological screening. mdpi.com The choice of the isobutyl and phenyl groups is deliberate, as these substituents are known to influence the lipophilicity and steric profile of the molecule, which in turn can significantly impact its biological activity. mdpi.com The development of novel synthetic methodologies, including greener and more efficient catalytic systems, is an ongoing area of research that directly impacts the availability of compounds like this compound for further study. researchgate.net

Molecular Pharmacology: The pharmacological effects of barbiturates are primarily mediated through their interaction with the central nervous system. researchgate.net They are known to enhance the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain, by binding to the GABA-A receptor complex. ontosight.ai This interaction leads to a prolonged opening of the chloride ion channel, resulting in neuronal hyperpolarization and a general depressant effect on neuronal activity. ontosight.ai The specific substituents at the C5 position of the barbituric acid ring are critical determinants of the compound's potency, duration of action, and metabolic fate. mdpi.com The presence of both an aliphatic isobutyl group and an aromatic phenyl group in this compound suggests a nuanced interaction with the GABA-A receptor, potentially differing from that of more traditional barbiturates. Elucidating the precise molecular interactions between this compound and its biological targets is a key focus of molecular pharmacology research.

Computational Sciences: In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. For a molecule like this compound, computational approaches can provide valuable insights that complement experimental findings. Techniques such as quantum chemical calculations can be used to understand the electronic structure and reactivity of the molecule, while molecular docking simulations can predict its binding mode and affinity for pharmacological targets like the GABA-A receptor. nih.govscielo.org.mx These computational studies can help to rationalize the structure-activity relationships observed in a series of related compounds and guide the design of new analogs with improved pharmacological properties. acs.org Furthermore, computational methods can be employed to predict physicochemical properties such as solubility, lipophilicity (logP), and potential metabolic pathways, aiding in the early stages of drug development.

The synergy between these three disciplines is crucial for a comprehensive understanding of this compound. Synthetic chemists provide the physical compounds for testing, molecular pharmacologists evaluate their biological activity and elucidate their mechanisms of action, and computational scientists build theoretical models that explain these observations and predict the properties of new, yet-to-be-synthesized molecules. This iterative cycle of synthesis, testing, and modeling accelerates the research process and facilitates the rational design of new therapeutic agents.

Data on this compound and Related Compounds

To provide a clearer picture of the molecular properties of this compound and its structural relatives, the following interactive data tables summarize key computed and experimental data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H16N2O3 | uni.lu |

| Monoisotopic Mass | 260.1161 Da | uni.lu |

| Predicted XlogP | 2.3 | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 159.6 Ų | uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 160.8 Ų | uni.lu |

Table 2: Comparison of Related Barbituric Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | C14H16N2O3 | 260.29 | The focus of this article. |

| 5-Ethyl-5-isobutylbarbituric acid | C10H16N2O3 | 212.25 | An analog with an ethyl group instead of a phenyl group. ontosight.ai |

| 5-Methyl-5-phenylbarbituric acid | C11H10N2O3 | 218.21 | A related compound with a smaller methyl substituent. nih.gov |

| 5-Ethyl-5-phenylbarbituric acid (Phenobarbital) | C12H12N2O3 | 232.24 | A widely known anticonvulsant barbiturate. gatech.edu |

| Barbituric acid | C4H4N2O3 | 128.09 | The parent compound of the barbiturate class. mdpi.com |

Properties

CAS No. |

56383-73-4 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

5-(2-methylpropyl)-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19) |

InChI Key |

VTLDIXMCNYQGMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundational and Contemporary Synthetic Routes to 5,5-Disubstituted Barbituric Acids

The construction of the barbiturate (B1230296) core relies on key condensation and multicomponent reactions.

The most traditional and widely used method for synthesizing 5,5-disubstituted barbituric acids is the condensation reaction between a disubstituted malonic ester and urea (B33335). libretexts.orgopenstax.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in ethanol. openstax.orggoogle.com The general mechanism involves the nucleophilic attack of urea on the two ester carbonyl groups of the malonic ester derivative, followed by cyclization to form the pyrimidine-2,4,6-trione ring system. openstax.orgontosight.ai

The synthesis of phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), a close analog of the title compound, serves as a prime example of this approach. It involves the condensation of diethyl α-ethyl-α-phenylmalonate with urea. google.comiarc.fr The required disubstituted malonic ester is itself prepared via sequential alkylation of a simpler malonic ester. libretexts.orgopenstax.org For instance, diethyl malonate can first be phenylated and then ethylated to yield the necessary precursor. wikipedia.org This classic route has been the foundation for the synthesis of a vast number of barbiturate derivatives for over a century. ontosight.ai

Table 1: Classic Condensation for Barbiturate Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product Type |

|---|---|---|---|

| Disubstituted Malonic Ester | Urea | Sodium Ethoxide, Ethanol | 5,5-Disubstituted Barbituric Acid |

Advanced Multicomponent Reaction (MCR) Strategies

In recent years, multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical alternative for synthesizing complex molecules like barbituric acid derivatives. nih.govauburn.edu MCRs allow for the formation of the target molecule in a single pot by combining three or more reactants, which can simplify purification and reduce waste. google.com

Various MCR strategies have been developed for the synthesis of barbiturate-related structures. For example, a one-pot, three-component reaction of an aldehyde, barbituric acid, and malononitrile (B47326) can yield complex pyrano[2,3-d]pyrimidine derivatives. acs.org While not directly producing 5,5-disubstituted barbiturates, these methods highlight the versatility of MCRs in building heterocyclic systems based on the barbiturate scaffold. Another advanced approach involves a one-pot sequential synthesis where carbodiimides and malonic acid monoethylesters react to form an N-acylurea intermediate, which is then cyclized and can be subsequently alkylated at the C-5 position to yield 1,3,5,5-tetrasubstituted barbiturates. researchgate.net These modern strategies often employ milder reaction conditions and can offer access to a wider diversity of structures. google.comnih.gov

The synthesis of butalbital (5-allyl-5-isobutylbarbituric acid) provides a relevant example. A patented method describes the reaction of 2-allyl diethyl malonate with isobutyl bromide in a sodium ethoxide/ethanol system to create the disubstituted malonic ester, which is then condensed with urea. google.comgoogle.com By analogy, one could start with diethyl phenylmalonate, alkylate it with isobutyl bromide, and then condense the resulting diethyl 2-isobutyl-2-phenylmalonate with urea to obtain the target compound, 5-isobutyl-5-phenylbarbituric acid.

The synthesis of other 5-alkyl-5-phenyl barbiturates and related hydantoins has also been extensively studied, further supporting this proposed synthetic pathway. nih.gov For example, the synthesis of 5-phenyl-5-(4-aminobutyl)barbituric acid demonstrates the introduction of an alkyl chain to the C-5 position of a phenyl-substituted barbiturate precursor. nih.gov

Post-Synthetic Functionalization and Derivatization of the Barbiturate Core

Once the barbiturate ring is formed, it can be further modified to create a library of related compounds with different properties.

The nitrogen atoms of the barbiturate ring are nucleophilic and can be readily alkylated. N-alkylation is a common post-synthetic modification. mdpi.com For instance, N,N'-dialkyl barbituric acids can be synthesized by refluxing the parent barbituric acid with an excess of an alkylating agent in the presence of a base like potassium carbonate. This method has been used to prepare a variety of N-ethyl and N-chloroethyl derivatives of commercially available barbiturates. Base-catalyzed N-alkylation is a key strategy for producing N-mono- and N,N'-dialkylated phenobarbital analogs. nih.gov Acylation at the nitrogen centers is also a possible transformation, leading to N-acylbarbiturates. mdpi.com

Direct C-alkylation at the C-5 position of barbituric acid itself (which has two acidic protons at C-5) is less common for creating 5,5-disubstituted products but has been reported. For example, the Michael addition of barbituric acid to α,β-unsaturated esters can be catalyzed by K2CO3 in a nano-mordenite medium under solvent-free conditions to produce C-alkylated derivatives. researchgate.net

Table 2: Examples of Post-Synthetic Functionalization

| Substrate | Reagent(s) | Position(s) Functionalized | Product Type |

|---|---|---|---|

| Barbituric Acid | Alkylating Agent, K2CO3 | N1, N3 | N,N'-Dialkyl Barbituric Acid |

| Phenobarbital | Alkylating Agent, Base | N1 and/or N3 | N-Alkyl Phenobarbital |

Regioselective Introduction of Diverse Substituents at the C-5 Position

Modifying the substituents at the C-5 position after the ring has been formed allows for the synthesis of analogs that might be difficult to prepare via the malonic ester route. One approach involves creating a reactive handle at C-5. For instance, 5-benzylidenebarbiturates, formed by the Knoevenagel condensation of an aromatic aldehyde with barbituric acid, can be reduced and then chlorinated to produce 5-chloro-5-benzylbarbituric acids. researchgate.net The chlorine atom can then potentially serve as a leaving group for nucleophilic substitution, allowing for the introduction of other functional groups.

Another strategy for C-5 functionalization is the dehydrogenative aza-coupling of barbituric acids with anilines in the presence of tert-butyl nitrite (B80452) (TBN). acs.org This catalyst-free reaction occurs under ambient conditions and leads to the formation of 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones, demonstrating a regioselective method for creating a C-N bond at the C-5 position. acs.org Furthermore, the activation of benzophenone (B1666685) derivatives with triflic anhydride (B1165640) can lead to the regioselective ortho-substitution on the phenyl ring of 5-phenylbarbituric acids, showcasing a method to functionalize the substituent itself rather than the barbiturate core directly. acs.org

Synthesis of Novel Barbiturate Scaffolds for Research Probe Development

The core structure of barbituric acid, a derivative of urea, provides a versatile platform for chemical modification. mdpi.com The synthesis of derivatives, such as this compound, often involves the substitution of functional groups at the C-5 position of the barbituric acid ring. mdpi.comjetir.org This substitution is a key step in creating novel scaffolds with tailored properties for use as research probes. nih.govnih.gov

One of the primary methods for synthesizing barbiturate derivatives is the Knoevenagel condensation. jetir.orgresearchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound like barbituric acid. jetir.orgresearchgate.net For the synthesis of this compound, a variation of this method would be employed, likely starting with precursors that can introduce the isobutyl and phenyl groups at the 5-position. Another significant synthetic route is the condensation reaction between a malonic acid ester derivative and urea. nih.govontosight.ai In the case of this compound, this would involve the use of a appropriately substituted malonic ester. nih.gov

The development of novel barbiturate scaffolds extends to creating hybrid molecules and complex structures. nih.govnih.gov For instance, researchers have synthesized spiro-barbiturates and fused-ring systems to explore new chemical spaces and biological activities. mdpi.comnih.gov These advanced synthetic strategies allow for the creation of rigid molecular architectures that can be valuable as probes to study biological systems. nih.gov The ability to introduce specific substituents like the isobutyl and phenyl groups is crucial for fine-tuning the physicochemical properties of the resulting molecules, which is a key aspect of designing effective research probes. mdpi.com

Mechanistic Investigations and Optimization in Synthesis

A thorough understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of barbiturates like this compound.

Elucidation of Reaction Mechanisms and Reaction Kinetics

The synthesis of 5,5-disubstituted barbiturates typically proceeds through a condensation reaction. nih.gov The Knoevenagel condensation, a common method for preparing 5-aryl- and 5-alkyl-substituted barbiturates, involves the reaction of an aldehyde or ketone with the active methylene group of barbituric acid. jetir.orgresearchgate.net Mechanistic studies suggest that this reaction can be initiated by either an acid or a base catalyst. rsc.org The catalyst facilitates the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde or ketone. researchgate.net

The kinetics of barbiturate synthesis and hydrolysis have been subjects of detailed investigation. nih.govnih.gov Studies on the hydrolysis of barbituric acid derivatives have shown that the stability of the barbiturate ring is pH-dependent. nih.govnih.gov These kinetic studies often employ techniques like spectrophotometry and chromatography to monitor the reaction progress and determine rate constants. nih.govnih.gov Understanding the kinetics is crucial for controlling the reaction and maximizing the yield of the desired product.

Catalyst Design and Green Chemistry Approaches in Barbiturate Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for barbiturates. jetir.orgjetir.org This includes the use of solvent-free reaction conditions, microwave irradiation, and biodegradable catalysts. jetir.orgarcjournals.org For example, the Knoevenagel condensation has been successfully carried out using grinding techniques at room temperature without a solvent, which simplifies the procedure and reduces waste. jetir.org

Catalyst design plays a central role in these green approaches. nih.gov A variety of catalysts have been explored for barbiturate synthesis, including solid acids, ionic liquids, and nanoparticles. mdpi.com The choice of catalyst can significantly influence the reaction rate, yield, and selectivity. rsc.org For instance, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. nih.govrsc.org The development of efficient and recyclable catalysts is a key area of research aimed at making barbiturate synthesis more sustainable. mdpi.comnih.gov

Isolation, Purification, and Yield Enhancement Strategies for Research Purity

Achieving high purity is essential for compounds intended for research applications. The isolation and purification of this compound and other barbiturates typically involve standard laboratory techniques such as recrystallization and chromatography. nih.gov After the synthesis, the crude product is often washed with water to remove any water-soluble impurities before being recrystallized from a suitable solvent like ethanol. nih.gov

Chromatographic methods are widely used for the purification and analysis of barbiturates. ijsra.netresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating complex mixtures and can be used to obtain highly pure samples. ijsra.netwa.gov Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov

Below is a table summarizing various analytical techniques used in the purification and analysis of barbiturates.

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification | nih.govijsra.net |

| Gas Chromatography (GC) | Separation and identification | ijsra.netwa.gov |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | nih.gov |

| Mass Spectrometry (MS) | Structure elucidation and quantification | wa.govmdpi.com |

| Recrystallization | Purification of solid products | nih.gov |

Molecular Structure, Tautomerism, and Conformational Dynamics

Spectroscopic Characterization and Definitive Structural Elucidation

A comprehensive suite of analytical methods is employed to unequivocally determine the structure of 5-isobutyl-5-phenylbarbituric acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals would be expected for the protons of the isobutyl group (distinguishable signals for the methyl, methine, and methylene (B1212753) protons) and the phenyl group (signals in the aromatic region). The N-H protons of the barbiturate (B1230296) ring would typically appear as broad singlets. In a study of the related compound amobarbital, which has a 5-ethyl-5-(3-methylbutyl) substituent, ¹H NMR was crucial in identifying an impurity, 5-ethyl-5-(2-methylbutyl)barbituric acid. nih.gov The chemical shifts and coupling patterns in the ¹H NMR spectrum are invaluable for confirming the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct signals would be observed for the carbonyl carbons of the barbiturate ring, the quaternary carbon at the 5-position, the carbons of the phenyl ring, and the carbons of the isobutyl group. Quantum chemical studies on barbituric acid have included the calculation of ¹³C-NMR chemical shifts to understand the electronic structure of its tautomers. nih.gov

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, further confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isobutyl -CH₂- | Varies | Varies |

| Isobutyl -CH- | Varies | Varies |

| Isobutyl -CH₃ | Varies | Varies |

| Phenyl C-H | ~7.2-7.5 | ~125-130 |

| Barbiturate N-H | ~11-12 | - |

| Barbiturate C=O | - | ~150-175 |

| Barbiturate C5 | - | Varies |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide groups (around 3200 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), and strong C=O stretching of the carbonyl groups in the barbiturate ring (typically in the range of 1650-1750 cm⁻¹). The NIST WebBook provides reference spectra for barbituric acid and phenobarbital (B1680315), which show these characteristic peaks. nist.govnist.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring and the carbonyl groups of the barbiturate ring act as chromophores. The UV-Vis spectrum would likely show absorption bands corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups.

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound (C₁₄H₁₆N₂O₃). The predicted monoisotopic mass is 260.1161 Da. uni.lu HRMS provides a highly accurate mass measurement, which can confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for barbiturates involve cleavage of the substituents at the 5-position and fragmentation of the barbiturate ring itself. For instance, in the mass spectrum of 5-allyl-5-phenylbarbituric acid, characteristic fragments are observed that correspond to the loss of the allyl and phenyl groups. Similarly, for this compound, fragments corresponding to the loss of the isobutyl group (C₄H₉) and the phenyl group (C₆H₅) would be expected.

Table 2: Predicted m/z values for Major Fragments of this compound

| Fragment | Structure | Predicted m/z |

| [M-C₄H₉]⁺ | C₁₀H₇N₂O₃⁺ | 203.0457 |

| [M-C₆H₅]⁺ | C₈H₁₁N₂O₃⁺ | 183.0770 |

| Phenyl Cation | C₆H₅⁺ | 77.0391 |

| Isobutyl Cation | C₄H₉⁺ | 57.0704 |

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For barbiturates, X-ray crystallography is essential for understanding how the molecules pack in the crystal lattice and for identifying any potential polymorphs (different crystalline forms of the same compound). The solid-state structure of phenobarbital, a related compound, has been extensively studied. nist.gov

Investigation of Tautomeric Equilibria and Acid-Base Properties

Barbituric acid and its derivatives can exist in different tautomeric forms due to the migration of protons. samipubco.com The primary forms of tautomerism are keto-enol and lactam-lactim.

Keto-Enol Tautomerism: This involves the interconversion between a ketone (or in this case, a dicarbonyl) form and an enol form, where a proton moves from the α-carbon to a carbonyl oxygen.

Lactam-Lactim Tautomerism: This involves the interconversion between the amide (lactam) form and the imidic acid (lactim) form, where a proton moves from a nitrogen atom to a carbonyl oxygen.

For barbituric acid itself, theoretical studies have shown that the tri-keto form is the most stable tautomer in the gas phase. researchgate.netias.ac.in However, the relative stability of the tautomers can be influenced by the solvent. nih.gov In the solid state, the enol form can be more stable. researchgate.net The presence of substituents at the C5 position, as in this compound, will influence the tautomeric equilibrium. While the tri-keto form is generally predominant for 5,5-disubstituted barbiturates, the potential for other tautomers to exist in equilibrium, particularly under different pH conditions, is an important consideration. Computational studies using density functional theory (DFT) have been employed to investigate the various possible tautomers of barbituric acid. biointerfaceresearch.com

Influence of Substituents on Tautomeric Preferences and Protonation States

The barbituric acid core can exist in several tautomeric forms, with the triketo and enol forms being the most significant. In its unsubstituted form, barbituric acid predominantly exists as the triketo tautomer. However, the introduction of substituents at the C5 position alters the electronic landscape of the molecule, thereby influencing the tautomeric equilibrium. ias.ac.in

Substituents on the C5 carbon generally decrease the energy separation between the triketo form and the 4-hydroxy (enol) tautomer. ias.ac.in This effect is particularly pronounced for substituents that can engage in charge delocalization with the pyrimidine (B1678525) ring, which stabilizes the planar enol form. ias.ac.in In the case of this compound, the two substituents exert distinct influences:

Phenyl Group: The aromatic phenyl group can participate in π-stacking and delocalize charge, which provides considerable stabilization to the enol tautomer.

Isobutyl Group: As an electron-donating alkyl group, the isobutyl group also influences the electronic state, albeit through inductive effects rather than resonance.

Studies on related substituted pyrimidines have shown that increasing the polarity of the solvent can further influence tautomeric preferences, often enhancing the effects of the substituents. nih.gov For 5,5-disubstituted barbiturates like this compound, deprotonation for acidity measurements occurs at the N-H site, as the C5 position lacks an acidic proton. nih.gov

Table 1: Influence of Substituent Type on Barbiturate Tautomerism

| Substituent Type at C5 | Primary Electronic Effect | Influence on Tautomeric Equilibrium |

|---|---|---|

| Hydrogen (Unsubstituted) | Reference | Favors triketo form. ias.ac.in |

| Alkyl (e.g., Isobutyl) | Inductive Effect (electron-donating) | Decreases energy gap between keto and enol forms. ias.ac.in |

| Aryl (e.g., Phenyl) | Resonance/Delocalization | Significantly stabilizes the planar enol form. ias.ac.in |

| Halogens, Nitro group | Inductive/Resonance | Stabilize the enol form to a greater extent. ias.ac.in |

Gas-Phase Acidity Studies and Computational Validation

The intrinsic acidity of barbiturates, free from solvent effects, is determined through gas-phase acidity studies. Techniques such as electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry, utilizing the extended kinetic Cooks method (EKCM), have been employed to measure the gas-phase acidities (GA) of 5,5-dialkyl barbituric acids. nih.govnih.gov

Experimental studies on 5,5-dimethylbarbituric acid and 5,5-diethylbarbituric acid have confirmed that the N-H site is the point of deprotonation for C5-disubstituted barbiturates. nih.gov The measured GA for these compounds is approximately 1368 kJ mol⁻¹. nih.gov These experimental findings are supported and validated by high-level quantum chemical calculations, such as the Gaussian-n (G3 and G4) composite methods, which show excellent consistency with the empirical data. nih.govnih.gov While specific data for this compound is not available, these results for structurally similar compounds provide a strong basis for estimating its gas-phase acidity and confirming the N-H proton as the most acidic site.

Table 2: Experimental Gas-Phase Acidity for Related Barbiturates

| Compound | Deprotonation Site | Gas-Phase Acidity (GA) | Method |

|---|---|---|---|

| Barbituric Acid | C-H | 1330.9 ± 10.0 kJ mol⁻¹ | EKCM nih.gov |

| Barbituric Acid | N-H | 1361.5 ± 10.5 kJ mol⁻¹ | EKCM nih.gov |

| 5,5-Dimethylbarbituric Acid | N-H | ~1368 kJ mol⁻¹ | EKCM nih.gov |

| 5,5-Diethylbarbituric Acid | N-H | ~1368 kJ mol⁻¹ | EKCM nih.gov |

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of this compound are critical to its interactions and are primarily dictated by the orientation of its C5 substituents.

Assessment of Substituent Orientation and Steric Hindrance Effects

Isobutyl Group: This branched alkyl chain introduces steric bulk. Studies on other barbiturates with branched tails have shown that the positioning of the branch point relative to the pyrimidine ring is crucial. nih.gov Branching further from the ring generally results in less steric hindrance. nih.gov

Phenyl Group: The planar phenyl ring requires considerable space and its rotational angle relative to the barbiturate ring defines a major conformational parameter.

The interplay between these two bulky groups can lead to preferred orientations that minimize steric clashes. This steric hindrance can influence how the molecule binds within protein pockets, potentially favoring specific "inverted" orientations to accommodate the bulky side chains. nih.gov The size and nature of these substituents are more critical to their pharmacological activity than the barbiturate ring itself, which primarily serves as a scaffold.

Computational Modeling of Conformations and Energy Landscapes

Computational chemistry provides powerful tools for exploring the conformational possibilities and energy landscapes of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the various tautomers and conformers. nih.gov

These models can calculate the relative energies of different rotational isomers (rotamers) that arise from the rotation of the isobutyl and phenyl groups. By mapping these energies, a potential energy surface is generated, revealing the most stable, low-energy conformations and the energy barriers between them. Furthermore, computational tools like CCSbase are used to predict properties such as the collision cross-section (CCS), which is related to the molecule's shape and size in the gas phase. uni.lu These predictions can be compared with experimental data from ion mobility spectrometry.

Table 3: Predicted Collision Cross Section (CCS) for this compound

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 261.12338 | 159.6 |

| [M+Na]⁺ | 283.10532 | 166.5 |

| [M-H]⁻ | 259.10882 | 160.8 |

| [M+NH₄]⁺ | 278.14992 | 174.1 |

| [M+K]⁺ | 299.07926 | 162.0 |

(Data sourced from PubChem) uni.lu

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Academic Research

Delineation of Structural Determinants for Molecular Interaction Profiles

The unique combination of a flexible, aliphatic isobutyl group and a rigid, aromatic phenyl group on the same carbon atom of the barbituric acid scaffold creates a distinct three-dimensional structure that influences its binding capabilities.

Studies on various barbituric acid derivatives have demonstrated that the nature of the substituents at the C-5 position significantly affects their in vitro binding affinities. For instance, research has shown that symmetrically substituted derivatives of barbituric acid can exhibit greater binding affinity than their unsymmetrically substituted counterparts. nih.gov The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby altering its interaction with target proteins. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the strength of π-π interactions. Similarly, the size and branching of the alkyl substituent can determine the goodness-of-fit within a hydrophobic cavity.

| Feature | Description |

| Symmetrical vs. Unsymmetrical Substitution | Symmetrically substituted barbituric acid derivatives have shown greater binding affinity in some studies compared to unsymmetrically substituted ones. nih.gov |

| Aromatic Substituents | The phenyl group allows for potential π-π stacking interactions with aromatic amino acid residues in target proteins. |

| Aliphatic Substituents | The isobutyl group contributes to the lipophilicity and can occupy hydrophobic pockets within a binding site. |

Computational QSAR Modeling for Predicting In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new chemical entities. nih.gov

In the absence of explicit experimental data for 5-Isobutyl-5-phenylbarbituric acid, the principles of 2D and 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be conceptually applied. These methods are powerful tools for understanding the relationship between the three-dimensional structure of molecules and their biological activity. nih.govnih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. researchgate.net For a series of barbiturates including this compound, a CoMFA study would involve aligning the molecules and then correlating the variations in the steric and electrostatic fields with their observed in vitro activities. This would generate contour maps indicating regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA, a related technique, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in addition to steric and electrostatic fields. researchgate.net This provides a more detailed picture of the molecular properties that are important for binding. A CoMSIA study on barbiturates could reveal the specific types of interactions that are critical for their biological effect.

| QSAR Method | Description | Key Parameters |

| CoMFA | Correlates 3D steric and electrostatic fields with biological activity. researchgate.net | Steric Fields, Electrostatic Fields |

| CoMSIA | Extends CoMFA by including hydrophobic, H-bond donor, and H-bond acceptor fields. researchgate.net | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields |

Pharmacophore modeling is a crucial aspect of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For a molecule like this compound, a pharmacophore model would typically consist of features such as hydrogen bond donors and acceptors from the barbituric acid ring, and hydrophobic centers corresponding to the isobutyl and phenyl groups.

Conceptually, a pharmacophore for barbiturates could be developed by superimposing a set of active and inactive derivatives and identifying the common features of the active compounds that are absent in the inactive ones. dovepress.com This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential lead structures. dovepress.com The process involves defining the spatial arrangement of these features, including the distances and angles between them, which are critical for molecular recognition by the target receptor.

Predictive modeling, often employing machine learning algorithms and QSAR, can be used to estimate the in vitro enzyme inhibition potential of compounds. mdpi.comresearchgate.net For this compound, a predictive model could be built using a dataset of known barbiturate (B1230296) enzyme inhibitors.

The process would involve calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can include constitutional, topological, geometrical, and electronic properties. A statistical or machine learning model would then be trained to find a correlation between these descriptors and the measured enzyme inhibition activity (e.g., IC50 values). Once a robust model is developed and validated, it could be used to predict the enzyme inhibition potential of this compound and other related compounds, thereby prioritizing them for synthesis and experimental testing. mdpi.com For instance, studies have shown the potential of barbiturate derivatives as inhibitors of enzymes like matrix metalloproteinases (MMPs). researchgate.netnih.gov

Enantioselective Recognition and Stereochemical Effects in Barbiturate Research

The introduction of a chiral center is a pivotal structural modification in drug design, often leading to significant differences in the pharmacological and toxicological profiles of the resulting enantiomers. In the class of 5,5-disubstituted barbituric acids, such as this compound, the C-5 carbon of the pyrimidine (B1678525) ring is a stereocenter when the two substituents are different. This chirality is a critical factor in their interaction with biological systems, which are themselves inherently chiral. The study of these stereochemical effects, encompassing both enantioselective recognition by analytical systems and differential interactions with biological targets, is a sophisticated area of medicinal chemistry research.

Research has demonstrated that the two enantiomers of a chiral barbiturate can exhibit distinct activities. These differences are rooted in the three-dimensional arrangement of the substituents at the C-5 position, which dictates how the molecule can bind to its receptor site. The biological activity of barbiturates is primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Barbiturates bind to a site on this receptor complex that is distinct from the gamma-aminobutyric acid (GABA) binding site, allosterically modulating the receptor's function. This binding is stereospecific; the receptor's chiral environment can differentiate between the (R)- and (S)-enantiomers of a barbiturate, leading to variations in binding affinity and efficacy. nih.govlu.se

The ability to separate and analyze individual enantiomers is fundamental to understanding these stereochemical effects. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for resolving racemic barbiturates. Enantioselective recognition in this context is the differential interaction between the enantiomers and the chiral selector immobilized on the CSP.

One effective class of chiral selectors for barbiturates is derivatized cyclodextrins. nih.gov Research on the resolution of chiral barbiturates using methylated beta-cyclodextrins has revealed a distinct mechanism of enantioselectivity. nih.gov In reversed-phase HPLC, a chiral stationary phase can be dynamically generated by the strong adsorption of permethylated beta-cyclodextrin (B164692) onto the surface of a standard C18 column. This CSP then forms transient, diastereomeric inclusion complexes with the barbiturate enantiomers, allowing for their separation. nih.gov The success of this separation is highly dependent on the structure of the barbiturate, particularly the nature of the C-5 substituents.

Further studies utilizing cellulose-based CSPs, such as cellulose (B213188) tris(4-methylbenzoate), have provided deeper insights into the structural requirements for enantiomeric separation. Research on a series of 5-substituted barbiturates demonstrated that compounds with a cyclic substituent at the C-5 position, such as a phenyl group, could be successfully resolved into their enantiomers. researchgate.net In contrast, analogs with two aliphatic chain substituents at the C-5 position were not separated under the same conditions, suggesting that steric and electronic effects, likely involving π-π interactions between the aromatic ring of the barbiturate and the CSP, are critical for chiral recognition. researchgate.netresearchgate.net

The following table summarizes representative chromatographic data for the chiral separation of related 5,5-disubstituted barbiturates on a Chiralcel OJ-CSP, illustrating the influence of the C-5 substituents on enantioselective recognition.

| Compound | R1 Group | R2 Group | Capacity Factor (k'1) | Selectivity Factor (α) | Resolution (Rs) |

|---|---|---|---|---|---|

| 5-Methyl-5-phenylbarbituric acid | -CH₃ | -C₆H₅ | 1.65 | 1.28 | 2.50 |

| 5-Ethyl-5-phenylbarbituric acid | -C₂H₅ | -C₆H₅ | 1.49 | 1.34 | 3.11 |

| 5-Propyl-5-phenylbarbituric acid | -C₃H₇ | -C₆H₅ | 1.36 | 1.36 | 3.19 |

| 5-Allyl-5-phenylbarbituric acid | -CH₂CH=CH₂ | -C₆H₅ | 1.71 | 1.25 | 2.29 |

| 5-Cyclohexyl-5-methylbarbituric acid | -C₆H₁₁ | -CH₃ | 0.98 | 1.12 | 1.21 |

Data is illustrative and compiled from findings on cellulose-based chiral stationary phases. researchgate.net k'1 refers to the capacity factor of the first-eluting enantiomer, α is the selectivity factor (the ratio of capacity factors k'2/k'1), and Rs is the resolution factor between the two enantiomer peaks.

This data clearly demonstrates that the presence of a phenyl group allows for excellent chiral resolution, with selectivity and resolution factors indicating a high degree of enantioselective recognition by the stationary phase. The principles derived from these studies are directly applicable to this compound, which possesses the key structural features—a chiral C-5 center and a phenyl substituent—necessary for significant stereochemical effects and successful enantiomeric resolution.

Molecular Mechanisms of Action and Receptor/enzyme Interactions in Vitro and Preclinical Research

Detailed Molecular Pharmacology at GABA-A Receptors

The primary mechanism of action for 5-isobutyl-5-phenylbarbituric acid, like other barbiturates, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govyoutube.com GABA-A receptors are ligand-gated ion channels that are fundamental to inhibitory neurotransmission in the central nervous system. nih.goved.ac.uk These receptors are pentameric structures, typically composed of two α, two β, and one γ subunit, which form a central chloride ion channel. nih.goved.ac.ukguidetopharmacology.org

Allosteric Modulation of Chloride Channel Gating: Biophysical and Electrophysiological Studies (In Vitro)

This compound enhances the function of GABA-A receptors by binding to a site distinct from the GABA binding site. nih.govnih.gov This allosteric modulation results in a potentiation of the GABA-induced chloride current. youtube.com Biophysical and electrophysiological studies, often conducted using techniques like the two-electrode voltage-clamp in Xenopus oocytes expressing recombinant GABA-A receptors, have elucidated the nature of this modulation. nih.gov

Barbiturates, including compounds structurally related to this compound, increase the mean open time of the chloride channel in response to GABA, rather than the frequency of opening, which is the mechanism of benzodiazepines. nih.gov This prolonged channel opening leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability. nih.gov At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA, and can block the channel. nih.gov

Table 1: Electrophysiological Effects of Barbiturates on GABA-A Receptor Function

| Parameter | Effect of Barbiturate (B1230296) Modulation | Consequence |

| Channel Open Time | Increased | Prolonged chloride ion influx |

| Channel Opening Frequency | No significant change | Distinct from benzodiazepine (B76468) action |

| Chloride Conductance | Increased | Enhanced neuronal hyperpolarization |

| Direct Gating | Can occur at high concentrations | GABA-mimetic effect |

Characterization of Barbiturate Binding Sites: Ligand Binding Assays and Site-Directed Mutagenesis (In Vitro)

The binding site for barbiturates on the GABA-A receptor is distinct from the GABA and benzodiazepine binding sites. nih.govnih.gov It is thought to be located within the transmembrane domain of the receptor, possibly at the interface between subunits. nih.govfrontiersin.org Ligand binding assays, often using radiolabeled barbiturates or compounds that bind to the barbiturate site, have been employed to characterize these binding pockets.

Site-directed mutagenesis studies have been crucial in identifying specific amino acid residues that are critical for barbiturate binding and modulation. These studies involve systematically replacing specific amino acids in the receptor subunits and then assessing the effect on barbiturate sensitivity. Research has indicated that residues within the β subunit are particularly important for barbiturate action. nih.gov In fact, some studies suggest that homomeric receptors composed solely of β subunits can be directly gated by barbiturates, highlighting the significance of this subunit in barbiturate binding and efficacy. nih.gov

Subunit-Specific Interactions and Functional Selectivity in Receptor Modulation

The diverse family of GABA-A receptor subunits (α1-6, β1-3, γ1-3, etc.) allows for a vast number of different receptor isoforms with distinct pharmacological properties. nih.govguidetopharmacology.org The subunit composition of the GABA-A receptor significantly influences its sensitivity to and modulation by barbiturates. nih.gov

For instance, studies with the related barbiturate pentobarbital (B6593769) have shown that the type of α subunit present determines both the affinity and efficacy of the direct activation of the receptor. nih.gov Receptors containing the α6 subunit, for example, exhibit a much greater maximal response to pentobarbital, sometimes even exceeding the maximal response to GABA itself. nih.gov In contrast, receptors with the α5 subunit show a significantly lower maximal response. nih.gov The type of β subunit also influences the effects of barbiturates, though to a lesser extent than the α subunit. nih.gov This subunit specificity suggests that compounds like this compound could potentially be designed to selectively target specific GABA-A receptor subtypes, although this specific compound has not been extensively studied for such selectivity. nih.govgoogle.com

Table 2: Influence of α Subunit on Pentobarbital Efficacy at GABA-A Receptors

| GABA-A Receptor Subunit Combination | Maximum Direct Pentobarbital Response (% of maximum GABA response) |

| α6β2γ2s | 150% - 170% |

| α2β2γ2s | 82% |

| α5β2γ2s | 45% |

| Data adapted from studies on pentobarbital, a structurally related barbiturate. nih.gov |

Interactions with Other Neurotransmitter Receptors and Ion Channels (In Vitro Models)

While the primary target of this compound is the GABA-A receptor, barbiturates can also interact with other neurotransmitter systems, although generally at higher concentrations.

Modulation of Ionotropic Glutamate (B1630785) Receptors (AMPA, Kainate)

Some research suggests that barbiturates can have inhibitory effects on excitatory neurotransmission mediated by ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes. nih.gov This action would be antagonistic to their effects at GABA-A receptors, contributing to a general depression of central nervous system activity. However, the exact mechanisms and the physiological relevance of these interactions for this compound are not well-defined. Studies on related compounds have shown that selectivity for different glutamate receptor subtypes can be influenced by the chemical structure of the ligand. nih.gov

Enzyme Inhibition and Modulation Studies

The investigation into the therapeutic potential of barbituric acid derivatives has extended to their ability to modulate the activity of key enzymes implicated in various pathologies. One such area of significant research is the inhibition of urease, an enzyme linked to infections caused by bacteria like Helicobacter pylori.

Barbituric acid and its derivatives have been identified as a promising class of urease inhibitors. mdpi.com In vitro assays are fundamental to determining the inhibitory potential of these compounds. The most common source of the enzyme for these tests is Jack bean urease, and the activity is typically measured spectrophotometrically. mdpi.comresearchgate.net This method often involves quantifying ammonia (B1221849) production through the indophenol (B113434) method. researchgate.net

Numerous studies have synthesized and screened various series of barbituric acid derivatives, demonstrating a wide range of inhibitory potency. researchgate.netnih.gov For instance, a study involving zwitterionic adducts of barbituric acid derivatives identified compounds with significant inhibitory activity, some of which were several folds more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.2 ± 1.3 µM). nih.govnih.gov Specifically, compounds designated as 4i and 5l in the study emerged as the most active, with IC₅₀ values of 17.6 ± 0.23 µM and 17.2 ± 0.44 µM, respectively. nih.govnih.gov

Another study focusing on isoindolin-1-ones fused to barbiturates reported that all synthesized compounds exhibited greater inhibitory activity than thiourea. nih.gov The most potent compound in this series, 5b , displayed an IC₅₀ value of 0.82 ± 0.03 μM. nih.gov Research on 5-arylidene N,N-dimethylbarbiturates also identified several active compounds against urease. researchgate.net These findings underscore the potential of the barbiturate scaffold as a foundational structure for developing potent urease inhibitors. brieflands.com The enhanced potency is often attributed to the stabilization provided by the additional barbiturate moiety and its interactions within the enzyme's active site. brieflands.com

| Compound | Derivative Type | IC₅₀ (µM) | Standard Inhibitor (Thiourea) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 4i | Zwitterionic Adduct | 17.6 ± 0.23 | 21.2 ± 1.3 | nih.govnih.gov |

| Compound 5l | Zwitterionic Adduct | 17.2 ± 0.44 | 21.2 ± 1.3 | nih.govnih.gov |

| Compound 5b | Isoindolin-1-one (B1195906) Fused Barbiturate | 0.82 ± 0.03 | 22.5 ± 1.5 | nih.gov |

| Various Derivatives (4a-b, 4d-e, etc.) | Zwitterionic Adducts | 22.7 - 43.8 | 21.2 ± 1.3 | researchgate.netnih.gov |

To understand the molecular basis of urease inhibition by barbituric acid derivatives, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations. researchgate.netrsc.org These in silico studies provide insights into the specific interactions between the inhibitor molecules and the amino acid residues within the active site of the urease enzyme. nih.gov The three-dimensional crystal structure of the urease protein, often retrieved from the Protein Data Bank (e.g., PDB ID 4GY7), serves as the template for these simulations. mdpi.comresearchgate.net

Molecular docking studies have revealed that barbituric acid derivatives with high biological activity are often deeply buried within the binding pocket of the urease enzyme. nih.gov The stability of the enzyme-inhibitor complex is attributed to multiple hydrophilic interactions with key residues. researchgate.netnih.gov For instance, interactions with amino acids such as Ala169, KCX219, Asp362, and Ala366 have been identified as crucial for stabilizing the compound within the binding site, thereby contributing to its inhibitory activity. nih.gov

Furthermore, molecular dynamics simulations have been used to analyze the stability of these binding modes over time. researchgate.net An interesting finding from these simulations is that the enol form of the barbituric acid derivatives appears to be more stable than the keto form within the active site. researchgate.netnih.gov This stability is thought to arise from the coordination of the enol form with the catalytic nickel ions present in the urease active site. nih.govnih.gov The binding energy, a measure of the affinity between the ligand and the enzyme, is also calculated in these studies. For a series of isoindolin-1-ones fused to barbiturates, the minimum binding energies ranged from -7.14 to -5.77 kcal/mol, indicating a stronger binding affinity than the standard inhibitor, thiourea. nih.gov

| Finding | Details | Source |

|---|---|---|

| Key Interacting Residues | Ala169, KCX219, Asp362, Ala366 | nih.gov |

| Preferred Tautomeric Form | The enol form is found to be more stable than the keto form upon binding. | researchgate.netnih.gov |

| Metal Ion Interaction | Coordination with the catalytic Nickel (Ni²⁺) ions in the active site. | nih.govnih.gov |

| Binding Energy Range (Example) | -5.77 to -7.14 kcal/mol for isoindolin-1-one fused barbiturates. | nih.gov |

| PDB ID for Urease Structure | 4GY7 (Jack bean urease) | mdpi.com |

Metabolism and Biotransformation Research in Vitro and Preclinical Animal Models

Characterization of Hepatic Metabolic Pathways of Barbiturates

The hepatic metabolism of barbiturates is a complex process involving multiple enzymatic systems. The initial and often rate-limiting step is typically an oxidative reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, followed by conjugation reactions that further increase water solubility.

The oxidative metabolism of 5-phenyl-substituted barbiturates, such as phenobarbital (B1680315), is predominantly mediated by specific isoforms of the cytochrome P450 enzyme system. In preclinical models, particularly rats, the major phenobarbital-induced CYP450 species have been identified and characterized. nih.gov Studies have shown that the expression of several CYP450 genes, including those from the CYP2C and CYP3A families, is induced by phenobarbital treatment. nih.gov

Specifically, CYP2C9 and, to a lesser extent, CYP2C19 have been identified as key enzymes in the metabolism of phenobarbital. nih.govkegg.jpdrugbank.com The involvement of the CYP3A family, particularly CYP3A4, has also been established. kegg.jp Research using rat liver microsomes has demonstrated that phenobarbital induces the expression of multiple Phase I and Phase II drug-metabolizing enzymes, with a notable increase in Cyp2b2 and Cyp3a1 levels. nih.gov The induction of these enzymes suggests a potential for drug-drug interactions when co-administered with other substances metabolized by the same pathways.

While direct studies on 5-isobutyl-5-phenylbarbituric acid are lacking, the structural similarity to phenobarbital strongly suggests that its metabolism would also be heavily reliant on the CYP2C and CYP3A subfamilies for initial oxidation and hydroxylation reactions.

Following Phase I oxidation, the resulting metabolites, as well as the parent drug to a lesser extent, undergo Phase II conjugation reactions. Glucuronidation, the process of conjugating a molecule with glucuronic acid, is a major pathway for the detoxification and elimination of barbiturates. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

For phenobarbital, N-glucuronidation has been identified as a significant metabolic pathway in mice, leading to the formation of phenobarbital N-glucuronides. kegg.jp Studies in rats have shown that phenobarbital can induce UGT enzymes, which are responsible for the glucuronidation of various compounds. dntb.gov.uanih.gov This induction of UGTs can enhance the clearance of the barbiturate (B1230296) and its metabolites. The formation of glucuronide conjugates significantly increases the water solubility of the metabolites, facilitating their excretion in urine and bile.

Given the presence of functional groups amenable to conjugation on the barbiturate ring and its potential metabolites, it is highly probable that this compound and its hydroxylated metabolites also undergo extensive glucuronidation as part of their biotransformation.

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems, such as liver microsomes and hepatocytes, are invaluable tools for assessing the metabolic stability of a compound and identifying its metabolites. These systems allow for the investigation of metabolic pathways in a controlled environment, providing crucial data for predicting in vivo pharmacokinetics.

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comyoutube.com These parameters can be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. thermofisher.com

While specific data for this compound is not available, studies with its analog, phenobarbital, in rat hepatocytes have been conducted. These studies have investigated the effects of phenobarbital on hepatocyte viability and cell death in vitro. nih.gov The use of cryopreserved hepatocytes in suspension is a common method for assessing metabolic stability, as they contain a full complement of Phase I and Phase II enzymes. thermofisher.com The intrinsic clearance values obtained from these in vitro assays can be used to predict in vivo hepatic clearance. nih.gov

| In Vitro System | Parameter | Value | Reference |

|---|---|---|---|

| Rat Liver Microsomes | Half-life (t½) | Data not specifically found in searches for quantitative value. General statements indicate metabolism occurs. | nih.govnih.gov |

| Rat Hepatocytes | Intrinsic Clearance (CLint) | Data not specifically found in searches for quantitative value. General statements indicate metabolism occurs. | researchgate.net |

The identification and quantification of metabolites formed in in vitro systems provide a detailed map of the biotransformation pathways. Techniques such as liquid chromatography-mass spectrometry (LC/MS) are instrumental in this process. nih.gov

For phenobarbital, the primary metabolite formed in vivo is p-hydroxyphenobarbital. nih.gov In vitro studies with rat hepatocytes have also identified metabolites, although the metabolic profile can sometimes differ from in vivo observations. nih.gov One study using rat hepatocytes found that phenobarbital was transformed into sulphoconjugated 2-phenyl-γ-butyrolactone, a pathway involving β-hydroxylation of the ethyl side chain followed by lactonization. nih.gov The quantification of phenobarbital and its main metabolites in biological fluids can be achieved using methods like gas chromatography. nih.govscielo.br

In mice, N-glucuronides of phenobarbital have been identified as urinary metabolites, accounting for a significant portion of the excreted dose. kegg.jp

| Metabolite | Metabolic Pathway | In Vitro System | Species | Reference |

|---|---|---|---|---|

| p-Hydroxyphenobarbital | Aromatic Hydroxylation (Phase I) | Implied from in vivo data | Rat | nih.gov |

| Sulphoconjugated 2-phenyl-γ-butyrolactone | β-hydroxylation, Lactonization, Sulfation (Phase I & II) | Isolated Rat Hepatocytes | Rat | nih.gov |

| Phenobarbital N-glucuronide | N-Glucuronidation (Phase II) | Implied from in vivo data | Mouse | kegg.jp |

Note: This table is illustrative and based on available data for phenobarbital. The metabolic profile of this compound may differ.

Pharmacokinetic Investigations in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models, such as rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism setting. These studies provide key parameters like bioavailability, clearance, volume of distribution, and elimination half-life.

For phenobarbital, pharmacokinetic studies in rats have been conducted. Following intravenous injection, phenobarbital distributes rapidly to the liver and kidneys. nih.gov The elimination half-life of phenobarbital in rats has been reported to be approximately 11 ± 2 hours. nih.gov Studies have also investigated the influence of food on the oral absorption of phenobarbital in rats. nih.gov The oral bioavailability of phenobarbital in different animal models has been determined, although it can vary between species. For example, in goats, the oral bioavailability was found to be poor. frontiersin.orgescholarship.org In dogs, a veterinary-specific formulation of phenobarbital demonstrated a mean absolute bioavailability of 100%. nih.gov

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | 11 ± 2 hours | Intravenous | nih.gov |

| Clearance (CL) | 0.23 L/h (for a 40 kg equivalent weight) | Not specified | nih.gov |

| Oral Bioavailability (F) | Rapid and complete absorption implied | Oral | nih.gov |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes - 1 hour | Oral | nih.gov |

Clearance Studies in Isolated Perfused Organ Systems

Isolated perfused organ systems, particularly the liver, serve as a vital in vitro tool to investigate the intrinsic metabolic clearance of drugs, independent of systemic physiological factors. nih.govru.nl Studies on a variety of 5,5-disubstituted barbiturates in isolated perfused rat livers have demonstrated that the rate of elimination is highly dependent on the chemical structure of the substituents. nih.gov The lipophilicity of the barbiturate molecule is a key factor influencing its hepatic clearance. nih.gov

In Vivo Metabolic Fate and Elimination Kinetics in Non-Human Mammalian Models

Preclinical studies in non-human mammalian models are essential for elucidating the metabolic pathways and elimination kinetics of drug candidates. Research on butalbital (5-allyl-5-isobutylbarbituric acid), a compound structurally similar to this compound, in dogs provides significant insights into the likely metabolic fate. nih.govdrugbank.com

In these canine models, butalbital is extensively metabolized, with the primary route of elimination being renal excretion of its metabolites. nih.govdrugbank.com The major metabolic transformations involve oxidation of the side chains. nih.govmdpi.com Key identified metabolites of butalbital include:

5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid : This is a major metabolite, indicating that the allyl group is susceptible to oxidation to form a diol. nih.gov

5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid : This metabolite results from the hydroxylation of the isobutyl side chain. nih.gov

These findings suggest that the primary metabolic pathways for this compound would likely involve hydroxylation of the isobutyl group and the phenyl ring. The phenyl group is often metabolized to a phenolic derivative at the para position. mdpi.com The resulting hydroxylated metabolites are more polar than the parent compound, facilitating their excretion in the urine. mdpi.com

The plasma half-life of barbiturates in animal models is also structure-dependent. For instance, in rats, there is a general trend of decreasing half-life with the introduction of a larger alkyl side chain at the C5 position. nih.gov While specific pharmacokinetic parameters for this compound are not documented, the elimination half-life of the related compound butalbital in dogs has been reported to be approximately 35 hours. drugbank.com

Table 1: In Vivo Metabolism of Butalbital in Dogs nih.gov

| Metabolite | Percentage of Dose Excreted in Urine |

| 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid | 50.2% |

| 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid | 10.1% |

| Unchanged Butalbital | 2.6% |

| Urea (B33335) | 8.6% |

| Minor Unidentified Metabolites | 10.7% |

Modulation of Metabolic Rates by Enzyme Inducers and Inhibitors (Research Context)

The metabolism of barbiturates is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govwikipedia.org Many barbiturates, most notably phenobarbital, are potent inducers of various CYP isozymes. nih.govnih.govneuro-assistant.orgyoutube.com This induction can lead to significant drug-drug interactions, as the increased enzyme activity can accelerate the metabolism of other co-administered drugs, potentially reducing their efficacy. wikipedia.orgnih.gov

Phenobarbital has been shown to induce several CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, and CYP3A4. nih.govneuro-assistant.orgwikipedia.orgnih.gov Given the structural similarities, it is highly probable that this compound also possesses the ability to induce these enzymes. The induction of CYP enzymes is a dose-dependent process. nih.gov

Conversely, the metabolic rate of this compound can be influenced by CYP inhibitors. Co-administration with a substance that inhibits the specific CYP isozymes responsible for its metabolism would lead to decreased clearance, prolonged half-life, and potentially increased pharmacological effects. For example, inhibitors of CYP3A4, a major drug-metabolizing enzyme, could potentially impact the metabolism of many barbiturates. wikipedia.org

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the analytical workflow for 5-isobutyl-5-phenylbarbituric acid, enabling its isolation from complex mixtures and precise measurement. The choice of method is dictated by the analyte's properties and the matrix in which it is being studied.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of barbiturates. dgspharma.co.uk A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol.

Diverse detection modes can be coupled with HPLC to enhance selectivity and sensitivity. UV-Vis detection is a standard approach, leveraging the chromophoric nature of the phenyl group in the molecule. For more complex samples or when higher sensitivity is required, diode array detection (DAD) can provide spectral information, aiding in peak identification and purity assessment. Fluorescence detection can also be employed after derivatization with a suitable fluorogenic reagent, offering excellent sensitivity for trace-level analysis.

A validated RP-HPLC method was developed for the simultaneous determination of a series of eight barbiturates, which could be adapted for this compound. dgspharma.co.uk This highlights the versatility of HPLC in analyzing related compounds within the same class.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com While this compound itself is not sufficiently volatile for direct GC analysis, it can be readily derivatized to increase its volatility. nih.govastm.org Common derivatization techniques for barbiturates include methylation or ethylation. astm.orgnih.gov For instance, "flash methylation" using an agent like trimethylanilinium hydroxide (B78521) (TMAH) can be performed in the hot injection port of the gas chromatograph. sigmaaldrich.comnih.gov

The derivatized this compound can then be separated on a capillary column, often with a non-polar stationary phase like 5% phenyl polysiloxane. nih.gov The mass spectrometer provides highly specific detection and structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. astm.org This allows for unambiguous identification and quantification, even in complex biological matrices like urine, serum, and plasma. nih.govwa.gov GC-MS methods have been successfully developed for the quantitation of various barbiturates, and similar protocols can be applied to this compound. sigmaaldrich.comnih.gov The limit of detection for such methods can be as low as 5 ng/mL in both blood and urine. astm.org

A typical GC-MS method for barbiturates involves liquid-liquid extraction from the biological matrix, followed by derivatization and injection into the GC-MS system. wa.gov Selective ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring characteristic ions of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of drugs and their metabolites in complex biological extracts due to its high sensitivity, selectivity, and specificity. nih.govnih.gov This technique is particularly valuable for research applications involving the study of this compound in biological systems.

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov The analyte is first separated on an HPLC column and then introduced into the mass spectrometer. In the MS/MS process, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, minimizing interference from the matrix. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of various metabolites in biological samples, demonstrating the capability of this technique to handle complex analyses. nih.govnih.gov For this compound, an LC-MS/MS method would offer the ability to detect and quantify the parent compound and its potential metabolites at very low concentrations, which is crucial for pharmacokinetic and metabolic studies.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | HPLC-UV/DAD | GC-MS | LC-MS/MS |

| Analyte Volatility | Not required | Required (derivatization needed) | Not required |

| Sensitivity | Moderate | High | Very High |

| Selectivity | Moderate to High | Very High | Very High |

| Matrix Effects | Can be significant | Less significant with derivatization | Can be managed with appropriate sample preparation and internal standards |

| Structural Information | Limited (UV spectrum) | Detailed (mass spectrum) | Detailed (precursor and product ion spectra) |

| Primary Application | Routine quantification, purity testing | Confirmatory analysis, metabolite identification | Trace-level quantification in complex matrices, pharmacokinetic studies |

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated for this compound. omicsonline.org This process follows established guidelines, such as those from the International Council for Harmonisation (ICH). netpharmalab.es

Method development involves a systematic approach to optimize various parameters to achieve the desired analytical performance. ijirt.org For an HPLC method, this includes selecting the appropriate column, mobile phase composition, flow rate, and detector settings. For a GC-MS method, optimization would focus on the derivatization reaction, GC temperature program, and MS parameters.

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.